molecular formula C12H14N4OS2 B2448757 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide CAS No. 2034608-31-4

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B2448757
CAS No.: 2034608-31-4
M. Wt: 294.39
InChI Key: ASGCSQBGWFJJAM-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring, a piperidine ring, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by the cyclization of appropriate precursors.

    Coupling of the Rings: The thiadiazole and piperidine rings are coupled through a nucleophilic substitution reaction, where the thiadiazole ring acts as a nucleophile.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized by the reaction of 1,4-diketones with elemental sulfur in the presence of a base.

    Final Coupling: The thiophene ring is then coupled with the piperidine-thiadiazole intermediate through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, converting it to a dihydrothiadiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides, often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring that exhibit similar pharmacological properties.

    Thiophene Derivatives: Compounds with a thiophene ring that are used in similar applications.

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to the combination of its three heterocyclic rings, which confer specific electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGCSQBGWFJJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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